molecular formula C5H6 B14509740 Cyclopropene, 1-ethenyl- CAS No. 64415-83-4

Cyclopropene, 1-ethenyl-

Cat. No.: B14509740
CAS No.: 64415-83-4
M. Wt: 66.10 g/mol
InChI Key: CIRQLHNCULZPSO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropene, 1-ethenyl- can be synthesized through several methods, including the addition of carbenes to alkenes. One common method involves the reaction of dichlorocarbene with vinylcyclopropane under controlled conditions to yield 1-vinylcyclopropene . Another approach is the dehydrohalogenation of 1,2-dihalocyclopropanes using strong bases such as potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for cyclopropene, 1-ethenyl- are not extensively documented, the general principles of cyclopropene synthesis can be applied. These methods typically involve the use of specialized reactors to control the reaction conditions and ensure the safe handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Cyclopropene, 1-ethenyl- undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclopropenones and other oxygenated compounds.

    Reduction: Cyclopropane derivatives.

    Substitution: Various substituted cyclopropenes depending on the reagents used.

Mechanism of Action

The mechanism of action of cyclopropene, 1-ethenyl- involves its high reactivity due to the strained ring structure. The compound can participate in free-radical chain reactions, leading to the formation of polycyclopropane . Additionally, it undergoes Diels-Alder reactions with dienes, forming cycloadducts that can be further functionalized . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

Uniqueness: Cyclopropene, 1-ethenyl- is unique due to the presence of the vinyl group, which enhances its reactivity and expands its potential applications in organic synthesis and material science. The combination of ring strain and the vinyl group makes it a versatile compound for various chemical transformations.

Properties

CAS No.

64415-83-4

Molecular Formula

C5H6

Molecular Weight

66.10 g/mol

IUPAC Name

1-ethenylcyclopropene

InChI

InChI=1S/C5H6/c1-2-5-3-4-5/h2-3H,1,4H2

InChI Key

CIRQLHNCULZPSO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC1

Origin of Product

United States

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